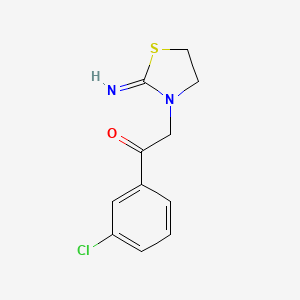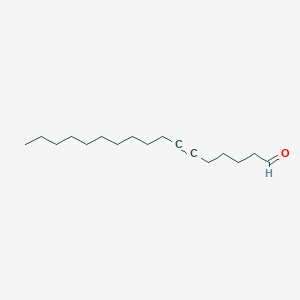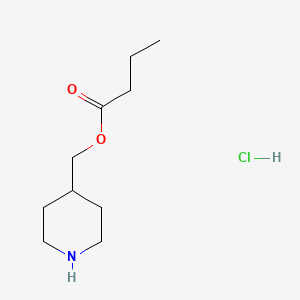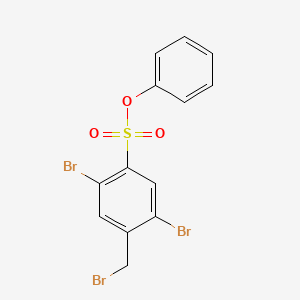![molecular formula C20H25NO2 B14218022 1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)- CAS No. 808740-88-7](/img/structure/B14218022.png)
1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)- is a complex organic compound with a unique structure that includes a propanone backbone, an ethyl(3-phenylpropyl)amino group, and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of 3-phenylpropylamine with ethyl bromide, followed by the condensation with 1-(hydroxyphenyl)-1-propanone under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanone, 1-phenyl-: A simpler analog with a phenyl group attached to the propanone backbone.
3-Amino-1-phenyl-1-propanone: Contains an amino group instead of the ethyl(3-phenylpropyl)amino group.
Uniqueness
1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)- is unique due to its complex structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
808740-88-7 |
|---|---|
Fórmula molecular |
C20H25NO2 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
3-[ethyl(3-phenylpropyl)amino]-1-(2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C20H25NO2/c1-2-21(15-8-11-17-9-4-3-5-10-17)16-14-20(23)18-12-6-7-13-19(18)22/h3-7,9-10,12-13,22H,2,8,11,14-16H2,1H3 |
Clave InChI |
VZPNAMBMRMIYCP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCC1=CC=CC=C1)CCC(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate](/img/structure/B14217975.png)
![3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14217983.png)
![3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B14217987.png)


![2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate](/img/structure/B14218008.png)
![Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane](/img/structure/B14218016.png)
![3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde](/img/structure/B14218023.png)

![{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14218039.png)
